(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane
説明
特性
IUPAC Name |
tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAWXZDXVOYLII-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467966 | |
| Record name | (1S,4S)-2-BOC-2,5-DIAZABICYCLO[2.2.1]HEPTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113451-59-5 | |
| Record name | (1S,4S)-2-BOC-2,5-DIAZABICYCLO[2.2.1]HEPTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Stepwise Boc Protection and Hydrogenolytic Deprotection
The most widely reported method involves a three-step sequence starting from (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (4) :
-
Free Base Generation : Treatment of 4 with sodium methoxide in methanol yields the free base (5) .
-
Boc Protection : Reaction of 5 with di-tert-butyl dicarbonate (Boc₂O) and triethylamine in dichloromethane introduces the Boc group, forming 6 (90% yield).
-
Hydrogenolytic Removal of Benzyl Group : Catalytic hydrogenation of 6 using Pearlman’s catalyst (Pd(OH)₂/C) in methanol removes the benzyl group, affording this compound (7) in 90% yield.
Critical Reaction Parameters :
-
Solvent : Dichloromethane for Boc protection; methanol for hydrogenolysis.
-
Catalyst : 10% Pd(OH)₂/C under 60 psi H₂.
-
Temperature : Room temperature for Boc protection; ambient conditions for hydrogenolysis.
Physicochemical Characterization
Key data for this compound from commercial and experimental sources include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 74–76 °C | |
| Optical Rotation ([α]²²/D) | −44° (c = 1 in chloroform) | |
| Molecular Formula | C₁₀H₁₈N₂O₂ | |
| Yield | 90% (over two steps) |
Spectral Data :
Comparative Analysis of Methodologies
The stepwise Boc protection-hydrogenolysis route outperforms alternative strategies in yield and scalability. Key advantages include:
-
Operational Simplicity : Avoids cryogenic conditions or air-sensitive reagents.
-
Stereochemical Integrity : Retention of (1S,4S) configuration throughout.
-
Commercial Viability : Sigma-Aldrich lists the compound with 95% purity, validating industrial applicability.
Limitations :
-
Benzyl Group Handling : Requires hydrogenation infrastructure.
-
Sensitivity to Acidic Conditions : Boc group cleavage under strong acids necessitates cautious downstream processing.
Applications in Drug Discovery
The Boc-protected derivative serves as a precursor for:
化学反応の分析
Types of Reactions: (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
科学的研究の応用
Chemical Properties and Structure
- Molecular Formula : C₁₀H₁₈N₂O₂
- Molecular Weight : 198.26 g/mol
- CAS Number : 113451-59-5
- Melting Point : 74-76 °C
- Optical Activity : [α]22/D -44° (c = 1 in chloroform)
- Solubility : Insoluble in water
The compound features a bicyclic structure that contributes to its biological activity and reactivity in synthetic pathways.
Synthesis of Bioactive Compounds
(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane serves as a precursor for various pharmacologically relevant compounds:
- B-Raf Inhibitors : It is utilized in the synthesis of indazolylpyrazolo[1,5-a]pyrimidine analogs, which are known for their role in cancer therapy targeting the B-Raf protein kinase pathway .
- CCR2 Antagonists : The compound has been employed to develop CCR2 antagonists, which have potential applications in treating inflammatory diseases .
- Nicotinic Acetylcholine Receptor Agonists : It has been used to create partial agonists for the α4β2 nicotinic acetylcholine receptor, implicated in neurological disorders .
- 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors : The synthesis of azabicyclic sulfonamide-based inhibitors for this enzyme has also been reported .
Multicomponent Reactions
Recent studies have highlighted the use of this compound in multicomponent reactions to create diverse chemical libraries. For instance, a study demonstrated the synthesis of seven new dithiocarbamate derivatives from this compound, showcasing its versatility and potential for rapid molecular diversity generation .
Antitumor Activity
In a notable study, derivatives of this compound were evaluated for their antitumor properties. The results indicated that certain synthesized compounds exhibited significant apoptosis-inducing effects on cancer cells, suggesting their potential as therapeutic agents .
Drug Development Pathways
Research has shown that this compound can be effectively integrated into drug development pathways aimed at treating complex diseases such as cancer and metabolic disorders. Its ability to form stable intermediates allows for the exploration of various pharmacophores .
Summary Table of Applications
| Application Area | Specific Uses |
|---|---|
| Medicinal Chemistry | Synthesis of B-Raf inhibitors |
| Development of CCR2 antagonists | |
| Creation of nicotinic receptor partial agonists | |
| Synthesis of 11β-HSD1 inhibitors | |
| Multicomponent Reactions | Generation of diverse chemical libraries |
| Antitumor Research | Evaluation of apoptosis-inducing compounds |
類似化合物との比較
(a) (1S,4S)-2-Tosyl-2,5-diazabicyclo[2.2.1]heptane
- Molecular Formula : C₁₂H₁₆N₂O₂S
- Key Features: The tosyl (Ts) group acts as a leaving group, enhancing reactivity in nucleophilic substitutions. Used as an organocatalyst in asymmetric Michael additions under solvent-free conditions, achieving high enantioselectivity (up to 95% ee) when paired with (R)-mandelic acid . Less sterically hindered than the Boc derivative, favoring transition-state interactions in catalysis .
(b) (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide
- Molecular Formula : C₁₂H₁₈Br₂N₂
- Key Features: The benzyl group provides orthogonal protection (removable via hydrogenolysis). Dihydrobromide salt form improves aqueous solubility compared to the neutral Boc derivative . Intermediate in synthesizing C-substituted analogs via directed lithiation .
(c) (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
- Molecular Formula : C₇H₁₂N₂
- Key Features :
C-Substituted Derivatives
(a) (1S,4S)-3-Hydroxy-7-Phenyl-2,5-diazabicyclo[2.2.1]heptane
(b) (1S,4S)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane Hydrobromide
- Molecular Formula : C₁₁H₁₃FN₂·HBr
- Key Features :
Functionalized Derivatives
(a) (1S,4S)-N-Boc-2,5-diazabicyclo[2.2.1]heptane Dithiocarbamates
- General Formula : C₁₁H₁₈N₂O₂S₂ (varies by substituent)
- Key Features: Exhibit antiproliferative activity against cancer cell lines (Table 1) . IC₅₀ values range from 2.3 µM (CaSki cervical cancer) to >100 µM (non-malignant cells), indicating selectivity .
Table 1. Antitumor Activity of Selected Dithiocarbamates
| Derivative | CaSki (IC₅₀, µM) | MDA-MB-231 (IC₅₀, µM) | SK-Lu-1 (IC₅₀, µM) |
|---|---|---|---|
| R = Ph | 2.3 | 5.7 | 8.9 |
| R = 4-FC₆H₄ | 3.1 | 6.2 | 9.5 |
| R = CH₃ | >100 | >100 | >100 |
(b) N-(4-Cyanophenyl)-N-[2-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2-oxo-ethyl]-4-methyl-benzenesulfonamide
- Molecular Formula : C₂₂H₂₅N₅O₃S
- Key Features :
- Reversible inhibitor of lysine-specific demethylase 1 (LSD1), a target in oncology.
- Synthesized via Boc deprotection and subsequent coupling, highlighting the scaffold’s versatility .
生物活性
(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane, with a CAS number of 113451-59-5, is a bicyclic compound that has garnered attention for its potential biological activities. This compound is characterized by a bicyclic structure that includes two nitrogen atoms in the ring system, which may contribute to its pharmacological properties. The following sections will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 198.26 g/mol
- Purity : Typically ≥95% .
- Melting Point : 74-76 °C .
This compound has been investigated for its role as a ligand in several receptor systems:
- Nicotinic Acetylcholine Receptors (nAChRs) : This compound acts as a partial agonist at α4β2 nAChRs, which are implicated in cognitive functions and neuroprotection .
- 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition : It has been identified as a potential inhibitor of this enzyme, which plays a critical role in glucocorticoid metabolism and may have implications in metabolic disorders .
- CCR2 Antagonism : Its activity as a CCR2 antagonist suggests potential applications in inflammatory conditions and diseases characterized by monocyte recruitment .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
| Activity | Target | Effect |
|---|---|---|
| Partial Agonist | α4β2 Nicotinic Receptors | Enhances neurotransmission |
| Inhibition | 11β-Hydroxysteroid Dehydrogenase | Modulates glucocorticoid signaling |
| Antagonism | CCR2 | Reduces inflammation |
Case Studies
Several studies have highlighted the biological significance of this compound:
- Neuroprotective Effects : A study demonstrated that compounds similar to this compound could protect neurons from apoptosis induced by oxidative stress via modulation of nAChR activity .
- Metabolic Regulation : Research indicates that inhibition of 11β-HSD1 by this compound may lead to improved metabolic profiles in animal models of obesity and diabetes .
- Anti-inflammatory Properties : In models of chronic inflammation, this compound exhibited significant reductions in pro-inflammatory cytokines when administered as a CCR2 antagonist .
Q & A
Q. What are the established synthetic routes for (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane and its derivatives, and how are they characterized?
The synthesis typically begins with trans-4-hydroxy-L-proline , a naturally occurring chiral precursor. A six-step protocol involves:
N-Cbz protection using benzyl chloroformate under basic conditions.
Esterification with methanol and SOCl₂.
Tosylation with TsCl and DMAP to activate hydroxyl groups.
Reductive cyclization using NaBH₄ to form the bicyclic scaffold.
Deprotection of the Cbz group via catalytic hydrogenation (10% Pd/C, H₂).
Key characterization methods include:
Q. How is this compound applied in asymmetric organocatalysis?
This compound serves as a chiral organocatalyst in multicomponent reactions like the Biginelli reaction , producing enantiomerically enriched 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). A standard protocol includes:
- Reacting ethyl acetoacetate, aromatic aldehydes, and urea.
- Using 10 mol% hydrobromide salts (e.g., (1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane•2HBr) to achieve up to 94% yield and 46% ee .
- Chiral HPLC is critical for determining enantiomeric excess (ee).
Advanced Research Questions
Q. How can enantioselectivity be optimized in Biginelli reactions catalyzed by this compound derivatives?
Enantioselectivity depends on:
- Catalyst structure : N-Methylated or aryl-substituted derivatives enhance steric and electronic effects (e.g., hydrobromide salts improve ee by 10–20%) .
- Reaction conditions : Microwave irradiation (6–7 W, 45°C) reduces time but may lower ee (27% vs. 37% under thermal conditions). Optimization involves balancing temperature and irradiation power .
- Solvent-free systems : Improved ee (up to 46%) is achieved by reducing solvent interference .
Q. How do researchers resolve contradictions in catalytic efficiency between thermal and microwave-assisted reactions?
Conflicting data on yield and ee under microwave vs. thermal conditions (e.g., 42% yield/27% ee vs. 94% yield/46% ee) arise from:
Q. What strategies are employed to integrate this compound into medicinal chemistry workflows?
Derivatives are designed as:
- LSD1 inhibitors : Synthesized via coupling with 4-cyanophenylglycine moieties, achieving IC₅₀ values <1 µM.
- Anticancer agents : Modifications at the C(4) position (e.g., bromopyrimidine substitution) enhance bioactivity.
Key steps include: - Boc deprotection with TFA.
- Chiral borolidine reductions to generate alcohol intermediates (analyzed via chiral HPLC) .
Q. How are C-substituted derivatives synthesized via directed lithiation, and what challenges arise?
Directed lithiation enables asymmetric C–H functionalization:
N-Protection : Boc or methyl groups direct deprotonation.
sec-BuLi/(-)-sparteine induces chirality during lithiation.
Electrophilic quenching with aryl halides or ketones.
Challenges :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
